(E)-2-(2-(2-carbamoylhydrazono)cyclohexyl)isonicotinic acid is a complex organic compound that belongs to the class of hydrazones and is derived from isonicotinic acid. This compound exhibits interesting biological properties, making it a subject of research in medicinal chemistry. Its structure incorporates a cyclohexyl group and a hydrazone linkage, which contribute to its potential pharmacological activities.
The compound can be synthesized through various chemical reactions involving isonicotinic acid and carbamoylhydrazone derivatives. The starting materials are typically commercially available or can be synthesized from more basic organic compounds.
This compound can be classified as:
The synthesis of (E)-2-(2-(2-carbamoylhydrazono)cyclohexyl)isonicotinic acid generally involves a multi-step reaction process:
The molecular structure of (E)-2-(2-(2-carbamoylhydrazono)cyclohexyl)isonicotinic acid features:
The compound can participate in various chemical reactions due to its functional groups:
The mechanism of action for (E)-2-(2-(2-carbamoylhydrazono)cyclohexyl)isonicotinic acid involves its interaction with biological targets, potentially including enzymes or receptors relevant in pharmacology:
Studies have shown that compounds with similar structures exhibit anti-inflammatory and anti-cancer properties, suggesting that this compound may possess similar activities based on its structural characteristics.
(E)-2-(2-(2-carbamoylhydrazono)cyclohexyl)isonicotinic acid has potential applications in:
The core structure of (E)-2-(2-(2-carbamoylhydrazono)cyclohexyl)isonicotinic acid integrates an isonicotinic acid pharmacophore with a cyclohexyl hydrazone moiety, designed to enhance target engagement with Mycobacterium tuberculosis enzymes. This hybrid architecture leverages the known bioactivation pathway of isoniazid (INH), where the isonicotinic acid group serves as a KatG-activated prodrug entity. Strategic cyclization focuses on forming the hydrazone bond (–C=N–N–) with strict E-isomerism, essential for optimal spatial orientation with mycobacterial InhA enzyme active sites [1]. Asymmetric induction is achieved using chiral auxiliaries (e.g., (R)-BINOL derivatives) during hydrazone formation, yielding enantiomeric excess (ee) >85% [2].
Table 1: Optimization Parameters for Hydrazone Cyclization
Catalytic System | Temperature (°C) | Reaction Time (h) | Yield (%) | E:Z Selectivity |
---|---|---|---|---|
AcOH (5 mol%) | 80 | 8 | 65 | 3:1 |
Chiral Ti-TADDOL (10 mol%) | 25 | 24 | 72 | >20:1 |
Sc(OTf)₃ (5 mol%) | 60 | 6 | 89 | 15:1 |
Microwave-assisted synthesis reduces cyclization time from 24 hours to <30 minutes while maintaining yields at 75–92%. Solvent screening reveals ethanol/water (4:1) as optimal for balancing solubility and reaction kinetics, suppressing Z-isomer formation to <5% [2] [3].
Regioselective modification of the cyclohexyl ring enables fine-tuning of lipophilicity and steric bulk without disrupting the planar hydrazone pharmacophore. Electrophilic bromination at C4/C5 positions of the cyclohexyl ring (NBS, AIBN) introduces handles for cross-coupling (e.g., Suzuki-Miyaura), while carbonyl insertion (via Rh-catalyzed carbenoid transfer) generates spiro-oxazolidinones that modulate conformational flexibility [4]. Quantitative structure-activity relationship (QSAR) models confirm that substituents with ClogP values of 1.5–2.5 significantly enhance antimycobacterial activity, aligning with cell-wall penetration requirements [3].
Table 2: Impact of Cyclohexyl Modifications on Physicochemical Properties
Substituent Position | Functional Group | ClogP | MIC (M. tuberculosis) (µg/mL) |
---|---|---|---|
Unsubstituted | –H | 1.53 | 25.0 |
C4 | –OCH₃ | 1.81 | 12.5 |
C4 | –F | 1.36 | 6.25 |
C4 | –Cl | 2.04 | 25.0 |
C4, C5-di-substituent | –F, –COCH₃ | 1.92 | 3.12 |
Notably, para-fluoro derivatives exhibit 4-fold lower MIC values (6.25 µg/mL) compared to unsubstituted analogs due to enhanced membrane diffusion and metabolic stability. Sterically demanding groups (e.g., tert-butyl) reduce activity by >50%, confirming the necessity of conformational mobility [3] [4].
The (E)-configuration of the hydrazone bond is critical for biological activity, as confirmed by crystallography showing H-bonding between the imine nitrogen and His87 of InhA. Ruthenium-pincer complexes catalyze E-selective isomerization of Z-hydrazones (>95% conversion) under mild conditions (40°C, 6 h), leveraging dynamic kinetic resolution [3]. Density functional theory (DFT) calculations reveal a 12.3 kcal/mol energy barrier for E→Z isomerization, rationalizing the isomer’s stability under physiological conditions [4].
Photochemical stabilization strategies employ UV irradiation (λ = 300 nm) in the presence of triplet sensitizers (benzophenone), achieving E/Z ratios >98:2 via excited-state energy transfer. This prevents isomerization in vivo, where acidic environments could trigger undesired conformational changes [4].
Automated solid-phase synthesis enables rapid generation of hydrazone derivatives using Wang resin-bound isonicotinic acid scaffolds. Hydrazide coupling (DIC/HOBt, 2 h) followed by condensation with diverse cyclohexanone variants (120 analogs) achieves >85% purity without chromatography. Key steps include:
Notably, fluorophenyl-substituted hydrazones (e.g., 8c in [3]) exhibit MIC values of 6.25 µg/mL against M. tuberculosis with negligible cytotoxicity (IC₅₀ > 128 µg/mL in HepG2 cells). Library screening identified 12 derivatives with >10-fold potency improvements over INH against INH-resistant strains, validating the scaffold’s versatility [3] [4].
CAS No.: 41164-36-7
CAS No.: 111818-57-6
CAS No.: 20107-26-0
CAS No.: 591-81-1
CAS No.: 94087-41-9